molecular formula C31H46N2O3 B11556990 4-(Decyloxy)-N'-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide

4-(Decyloxy)-N'-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11556990
M. Wt: 494.7 g/mol
InChI Key: OSEQTOAROGXIKO-HMZBKAONSA-N
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Description

4-(Decyloxy)-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes decyloxy and heptyloxy groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 4-(decyloxy)benzohydrazide and 4-(heptyloxy)benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the decyloxy or heptyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Corresponding amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Decyloxy)-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Decyloxy)-2-hydroxyphenyl)(phenyl)methanone
  • 4-(Decyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime
  • 4-Decyloxy-benzoic acid 4-(4-methyl-hexyloxy)-phenyl ester

Uniqueness

4-(Decyloxy)-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide is unique due to its specific combination of decyloxy and heptyloxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H46N2O3

Molecular Weight

494.7 g/mol

IUPAC Name

4-decoxy-N-[(E)-(4-heptoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C31H46N2O3/c1-3-5-7-9-10-11-13-15-25-36-30-22-18-28(19-23-30)31(34)33-32-26-27-16-20-29(21-17-27)35-24-14-12-8-6-4-2/h16-23,26H,3-15,24-25H2,1-2H3,(H,33,34)/b32-26+

InChI Key

OSEQTOAROGXIKO-HMZBKAONSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCCCCCCC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCCCCCCC

Origin of Product

United States

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